molecular formula C11H12BrNO B8733018 2-Bromo-5-(1-hydroxybutyl)benzonitrile

2-Bromo-5-(1-hydroxybutyl)benzonitrile

Cat. No.: B8733018
M. Wt: 254.12 g/mol
InChI Key: YYRBMVZMADKHOY-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-hydroxybutyl)benzonitrile is a brominated aromatic nitrile derivative featuring a hydroxyl-substituted butyl chain at the para position relative to the nitrile group. The compound’s hydroxylbutyl substituent introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler brominated benzonitriles. This structural complexity suggests applications in pharmaceuticals, agrochemicals, or as intermediates in catalytic cross-coupling reactions .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

2-bromo-5-(1-hydroxybutyl)benzonitrile

InChI

InChI=1S/C11H12BrNO/c1-2-3-11(14)8-4-5-10(12)9(6-8)7-13/h4-6,11,14H,2-3H2,1H3

InChI Key

YYRBMVZMADKHOY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)Br)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison :

  • The hydroxylbutyl chain in 2-bromo-5-(1-hydroxybutyl)benzonitrile introduces greater steric hindrance and lipophilicity compared to the hydroxyl group in 5-bromo-2-hydroxybenzonitrile. This may reduce crystallinity but enhance solubility in organic solvents.

5-Bromo-2-methylbenzonitrile (CAS 156001-51-3)

  • Structure : Methyl group at position 2 and bromine at position 5 .
  • Applications : Used in substance manufacturing .

Comparison :

  • The methyl group in 5-bromo-2-methylbenzonitrile lacks hydrogen-bonding capability, contrasting with the hydroxylbutyl group in the target compound. This difference likely reduces intermolecular interactions and alters reactivity in nucleophilic substitutions.

2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2)

  • Structure : Trifluoromethyl group at position 5 .
  • Physical Properties :
    • Melting point: 50–51°C; Boiling point: 107–115°C (10 torr).
    • Density: 1.71 g/cm³ (predicted) .
  • Applications : Fluorinated intermediates in agrochemicals or pharmaceuticals .

Comparison :

  • The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to the electron-donating hydroxylbutyl group. This results in lower melting/boiling points and distinct solubility profiles.

4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile (CAS 62625-24-5)

  • Structure: Contains an amino-benzyl group linked to the benzonitrile core .
  • Applications: Potential biological activity (e.g., kinase inhibitors) due to the amino group .

Comparison :

  • This may make 62625-24-5 more suitable for metal-catalyzed reactions or as a pharmacophore.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Melting Point (°C) Hydrogen Bonding Applications
This compound Not provided ~265.10 (estimated) 1-Hydroxybutyl, Br, CN N/A Likely present Pharmaceutical intermediates
5-Bromo-2-hydroxybenzonitrile 40530-18-5 198.017 Br, OH, CN N/A Yes Antiretrovirals, cancer therapies
5-Bromo-2-methylbenzonitrile 156001-51-3 196.05 Br, CH₃, CN N/A No Substance manufacturing
2-Bromo-5-(trifluoromethyl)benzonitrile 1483-55-2 250.02 Br, CF₃, CN 50–51 No Fluorinated intermediates
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile 62625-24-5 311.16 Br, OH, CN, NH-benzyl N/A Yes Kinase inhibitors

Research Findings and Trends

  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 5-bromo-2-hydroxybenzonitrile) exhibit stronger intermolecular interactions, enhancing crystallinity and thermal stability .
  • Electron Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, while electron-donating groups (e.g., hydroxybutyl) may stabilize intermediates in catalytic reactions .
  • Biological Activity: Substituents like amino-benzyl or hydroxylbutyl groups correlate with applications in drug discovery, likely due to improved bioavailability or target binding .

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